Cas no 1201649-79-7 (9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole)
9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole Chemical and Physical Properties
Names and Identifiers
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- 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole
- 9-Phenyl-3,6-bis([1,1':3',1''-terphenyl]-5'-yl)-9H-carbazole
- 9-phenyl-3,6-bis({5-phenyl-[1,1'-biphenyl]-3-yl})-9H-carbazole
- BS-53664
- 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- 3,6-Di([1,1':3',1''-terphenyl]-5'-yl)-9-phenyl-9H-carbazole
- 3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole
- 3,6-Bis[(3,5-diphenyl)phenyl]-9-phenyl-carbazole
- SCHEMBL14552740
- 1201649-79-7
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- Inchi: 1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H
- InChI Key: GWHSOUPRKHXZPK-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2)C2C=CC(C3C=C(C4C=CC=CC=4)C=C(C4C=CC=CC=4)C=3)=CC=2C2=CC(C3C=C(C4C=CC=CC=4)C=C(C4C=CC=CC=4)C=3)=CC=C12
Computed Properties
- Exact Mass: 699.292600184g/mol
- Monoisotopic Mass: 699.292600184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 55
- Rotatable Bond Count: 7
- Complexity: 1030
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 14.8
- Topological Polar Surface Area: 4.9Ų
Experimental Properties
- Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (8.4E-10 g/L) (25 ºC),
9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319544-1g |
3,6-Di([1,1'3',1''-terphenyl]-5'-yl)-9-phenyl-9H-carbazole |
1201649-79-7 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A019124769-1g |
3,6-Bis[(3,5-diphenyl)phenyl]-9-phenyl-carbazole |
1201649-79-7 | 98% | 1g |
$607.95 | 2023-09-04 | |
| A2B Chem LLC | AE22510-1g |
CzTP , 3,6-bis[(3,5-diphenyl)phenyl]-9-phenyl-carbazole |
1201649-79-7 | Sublimed,>99%(HPLC) | 1g |
$3645.00 | 2024-04-20 | |
| Ambeed | A602481-1g |
3,6-Di([1,1':3',1''-terphenyl]-5'-yl)-9-phenyl-9H-carbazole |
1201649-79-7 | 95+% | 1g |
$591.0 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077877-1g |
3,6-Di([1,1':3',1''-terphenyl]-5'-yl)-9-phenyl-9H-carbazole |
1201649-79-7 | ≥95% | 1g |
¥13801.00 | 2024-08-09 |
9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole Suppliers
9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole
Introduction to 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole (CAS No: 1201649-79-7) in Modern Chemical and Biomedical Research
9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole, identified by the CAS number 1201649-79-7, represents a structurally complex organic molecule that has garnered significant attention in the realm of chemical and biomedical research. This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) with extended conjugation systems, characterized by its unique arrangement of benzene rings and carbazole moieties. The presence of multiple aromatic rings interconnected through phenyl bridges imparts distinct electronic and steric properties, making it a versatile candidate for various applications in material science, photophysics, and drug discovery.
The molecular structure of 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole consists of a central carbazole ring flanked by two terphenyl groups linked through phenyl units. This configuration results in a highly rigid and planar architecture, which is conducive to applications requiring stable electronic transitions and strong intermolecular interactions. The compound’s extended π-conjugation system further enhances its ability to participate in Förster resonance energy transfer (FRET) and other photophysical processes, making it particularly relevant for optoelectronic devices and biological imaging probes.
In recent years, the study of 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole has been extensively explored in the context of organic light-emitting diodes (OLEDs) and photovoltaic cells. Its high charge carrier mobility and tunable emission wavelengths have made it a promising candidate for use in next-generation display technologies. Researchers have demonstrated that this compound can be incorporated into multilayer OLED structures to improve efficiency and color purity. The rigid backbone of the molecule also contributes to thermal stability, which is crucial for long-term device performance.
Beyond its applications in materials science, 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole has shown potential in biomedical research as a fluorescent probe for cellular imaging. The compound’s ability to emit light in the near-infrared (NIR) region allows for deep tissue penetration during imaging procedures, reducing background noise and improving signal-to-noise ratios. Studies have utilized this molecule to track biological processes such as cell migration and neural activity with high sensitivity. Additionally, its stability under various physiological conditions makes it suitable for long-term imaging studies.
The synthesis of 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole presents both challenges and opportunities due to its complex architecture. Traditional synthetic routes often involve multi-step reactions with careful control over regioselectivity and stereoselectivity. However, advancements in synthetic methodologies have enabled more efficient production processes. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the phenylene bridges between the terphenyl units with high precision. These improvements have not only enhanced yield but also reduced the environmental impact of its synthesis.
Recent research has also highlighted the role of 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole in supramolecular chemistry. Its ability to form stable π-stacking interactions with other aromatic compounds has been exploited to create self-assembled structures with tailored properties. Such materials have potential applications in nanotechnology and drug delivery systems. By tuning the functional groups attached to the molecule, researchers can modulate its solubility and bioavailability, making it an attractive candidate for therapeutic applications.
The pharmacological properties of 9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole are another area of active investigation. Preliminary studies suggest that this compound may exhibit bioactivity due to its structural resemblance to known pharmacophores. Its rigid framework could interact with biological targets such as enzymes or receptors in specific ways that modulate cellular processes. While further research is needed to elucidate its exact mechanism of action, these findings open up possibilities for developing novel therapeutic agents based on this scaffold.
In conclusion,9-phenyl-3,6-bis-[1,1':3',1'']terphenyl-5'-yl-9H-carbazole (CAS No: 1201649-79-7) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for advanced materials development while also offering potential as a biomolecular probe and pharmaceutical precursor. As research continues to uncover new properties and functionalities of this molecule, 9-phenoxy will undoubtedly remain at the forefront of innovation in chemical biology and nanotechnology.
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